{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorodifluoromethyl and furan-2-yl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . The reaction conditions, such as temperature and solvent, play a crucial role in determining the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to yield dihydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: The chlorodifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
- Furan-2,3-dione derivatives (oxidation)
- Dihydropyrazolo[1,5-a]pyrimidine derivatives (reduction)
- Various substituted pyrazolo[1,5-a]pyrimidine derivatives (substitution)
Scientific Research Applications
1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications, including:
Medicinal Chemistry: This compound is being investigated for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Materials Science: The unique electronic properties of the pyrazolo[1,5-a]pyrimidine core make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The presence of the chlorodifluoromethyl group enhances its binding affinity and selectivity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID
- 5-DIFLUOROMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES
Uniqueness
1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline moiety further enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H15ClF2N4O2 |
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Molecular Weight |
428.8 g/mol |
IUPAC Name |
[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C21H15ClF2N4O2/c22-21(23,24)18-11-14(17-8-4-10-30-17)25-19-12-15(26-28(18)19)20(29)27-9-3-6-13-5-1-2-7-16(13)27/h1-2,4-5,7-8,10-12H,3,6,9H2 |
InChI Key |
RLOIQDFXGWGVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl |
Origin of Product |
United States |
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